Cas no 2227826-90-4 ((1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol)

(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol is a specialized organic compound characterized by its unique structural features. This compound offers distinct advantages in chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its fluorinated and nitro substituents provide enhanced reactivity and selectivity, facilitating efficient transformations in organic synthesis. The (1S)-configuration ensures stereocontrol, which is crucial for the synthesis of enantiomerically pure compounds.
(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol structure
2227826-90-4 structure
商品名:(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol
CAS番号:2227826-90-4
MF:C8H7F2NO3
メガワット:203.142889261246
CID:5930594
PubChem ID:165704397

(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol
    • 2227826-90-4
    • EN300-1795707
    • インチ: 1S/C8H7F2NO3/c1-4(12)7-5(9)2-3-6(8(7)10)11(13)14/h2-4,12H,1H3/t4-/m0/s1
    • InChIKey: XXLPLYXWIYEAEL-BYPYZUCNSA-N
    • ほほえんだ: FC1C(=CC=C(C=1[C@H](C)O)F)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 203.03939941g/mol
  • どういたいしつりょう: 203.03939941g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 66Ų

(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1795707-0.25g
(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol
2227826-90-4
0.25g
$867.0 2023-09-19
Enamine
EN300-1795707-0.5g
(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol
2227826-90-4
0.5g
$905.0 2023-09-19
Enamine
EN300-1795707-10.0g
(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol
2227826-90-4
10g
$4052.0 2023-06-02
Enamine
EN300-1795707-0.1g
(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol
2227826-90-4
0.1g
$829.0 2023-09-19
Enamine
EN300-1795707-5.0g
(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol
2227826-90-4
5g
$2732.0 2023-06-02
Enamine
EN300-1795707-1g
(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol
2227826-90-4
1g
$943.0 2023-09-19
Enamine
EN300-1795707-10g
(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol
2227826-90-4
10g
$4052.0 2023-09-19
Enamine
EN300-1795707-1.0g
(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol
2227826-90-4
1g
$943.0 2023-06-02
Enamine
EN300-1795707-2.5g
(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol
2227826-90-4
2.5g
$1848.0 2023-09-19
Enamine
EN300-1795707-0.05g
(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol
2227826-90-4
0.05g
$792.0 2023-09-19

(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol 関連文献

(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-olに関する追加情報

Chemical Profile of (1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol (CAS No. 2227826-90-4)

(1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2227826-90-4, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development.

The molecular structure of (1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol consists of an ethanol side chain attached to a phenyl ring substituted with both fluoro and nitro groups. The presence of these fluorine and nitro substituents imparts distinct electronic and steric properties to the molecule, which are critical for its interaction with biological targets. Specifically, the fluoro groups can enhance metabolic stability and binding affinity, while the nitro group can serve as a pharmacophore for various therapeutic applications.

In recent years, there has been a growing interest in the development of fluorinated nitroaromatic compounds due to their potential in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. The stereochemistry of (1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol, particularly the (1S) configuration, is also a critical factor that influences its biological activity. Stereoisomers can exhibit significantly different pharmacological profiles, making the precise control of stereochemistry essential for drug development.

Current research in the field of medicinal chemistry has highlighted the importance of fluorinated nitroaromatics in designing novel therapeutics. For instance, studies have demonstrated that these compounds can act as potent inhibitors of specific enzymes and receptors involved in disease pathways. The unique electronic properties conferred by the fluoro and nitro groups allow for precise tuning of the molecule's interactions with biological targets, leading to improved efficacy and reduced side effects.

The synthesis of (1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol represents a significant challenge due to the complexity of its molecular structure. Advanced synthetic methodologies are required to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as asymmetric synthesis and transition metal catalysis have been employed to construct the desired stereocenter and functional groups with high precision.

Recent advancements in computational chemistry have also played a crucial role in understanding the properties of (1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol. Molecular modeling studies have provided insights into its binding mode with biological targets, helping researchers design more effective derivatives. These computational approaches are complemented by experimental validation through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which confirm the structural integrity and stereochemical purity of the compound.

The potential applications of (1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol extend across multiple therapeutic areas. In oncology, for example, fluorinated nitroaromatics have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. Additionally, these compounds exhibit anti-inflammatory properties by modulating immune responses and reducing oxidative stress. The broad spectrum of biological activities makes this compound an attractive candidate for further investigation in drug discovery programs.

The safety and pharmacokinetic profiles of (1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol are also critical considerations in its development as a therapeutic agent. Preclinical studies are essential for evaluating its toxicity, bioavailability, and metabolic stability. These studies provide valuable data for optimizing dosing regimens and minimizing potential adverse effects. The integration of traditional pharmacokinetic studies with modern techniques such as metabolomics has enhanced our understanding of how this compound behaves within biological systems.

In conclusion, (1S)-1-(2,6-difluoro-3-nitrophenyl)ethan-1-ol (CAS No. 2227826-90-4) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features, combined with recent advancements in synthetic and computational chemistry, make it a promising candidate for further research. As our understanding of its biological activities and pharmacokinetic properties continues to evolve, this compound is poised to play a crucial role in the development of novel therapeutics across various disease areas.

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